molecular formula C22H49N3O2 B12800532 Einecs 295-957-6 CAS No. 92201-27-9

Einecs 295-957-6

Katalognummer: B12800532
CAS-Nummer: 92201-27-9
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: BFIIGSSNILPJSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecanoic acid, reaction products with diethylenetriamine, is a chemical compound formed by the reaction of octadecanoic acid (commonly known as stearic acid) with diethylenetriamine. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate . The general reaction scheme is as follows:

Octadecanoic acid+DiethylenetriamineReaction Product\text{Octadecanoic acid} + \text{Diethylenetriamine} \rightarrow \text{Reaction Product} Octadecanoic acid+Diethylenetriamine→Reaction Product

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then maintained under these conditions until the reaction is complete. After the reaction, the product is purified through filtration and other separation techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Octadecanoic acid, reaction products with diethylenetriamine, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and stability. Additionally, its amphiphilic nature allows it to interact with lipid membranes, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octadecanoic acid, reaction products with diethylenetriamine, is unique due to its specific chemical structure and properties. Unlike similar compounds, it exhibits a distinct balance of hydrophilic and hydrophobic characteristics, making it highly effective as a surfactant and emulsifier. Its ability to form stable complexes with metal ions also sets it apart from other related compounds .

Eigenschaften

CAS-Nummer

92201-27-9

Molekularformel

C22H49N3O2

Molekulargewicht

387.6 g/mol

IUPAC-Name

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2

InChI-Schlüssel

BFIIGSSNILPJSG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N

Verwandte CAS-Nummern

101610-61-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.